N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA
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Overview
Description
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a naphthyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromobenzyl group. Subsequent steps involve the formation of the naphthyl group and the thiourea moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger specific signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA
- 3,5-BIS(4-BROMOBENZYLIDENE)-1-METHYL-4-PIPERIDINONE
Uniqueness
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C35H32BrN5O2S |
---|---|
Molecular Weight |
666.6g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,5-dimethylphenyl)-1-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)thiourea |
InChI |
InChI=1S/C35H32BrN5O2S/c1-21-12-13-22(2)29(18-21)37-35(44)41(33-23(3)38-39(24(33)4)20-25-14-16-27(36)17-15-25)31-19-32(42)40(34(31)43)30-11-7-9-26-8-5-6-10-28(26)30/h5-18,31H,19-20H2,1-4H3,(H,37,44) |
InChI Key |
DCVPWYOMEIJEQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=C(N(N=C5C)CC6=CC=C(C=C6)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=C(N(N=C5C)CC6=CC=C(C=C6)Br)C |
Origin of Product |
United States |
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